

Spectroscopic Data Analysis of Variculanol: A Technical Guide

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Compound of Interest

Compound Name: *Variculanol*

Cat. No.: *B10820778*

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This technical guide provides an in-depth analysis of the spectroscopic data for **Variculanol**, a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system. The structure and absolute stereochemistry of **Variculanol** were first elucidated by Singh et al. in 1991, following its isolation from the fungus *Aspergillus varicolor*. This document collates and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and visual representations of the analytical workflow, to support further research and development efforts.

Introduction to Variculanol

Variculanol is a sesterterpenoid natural product, a class of C₂₅ terpenoids known for their diverse and complex chemical structures and significant biological activities. Isolated from *Aspergillus varicolor*, **Variculanol** possesses a distinctive 5/12/5 fused tricyclic carbon skeleton, which has garnered interest in the scientific community. The complete structural elucidation and determination of its absolute stereochemistry were accomplished through a combination of advanced spectroscopic techniques, primarily NMR and MS, as well as chemical derivatization.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **Variculanol**, as reported in the primary literature. This data is fundamental for the identification and

characterization of this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for **Variculanol** (500 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.65	d	9.5
2	1.80	m	
3	1.45	m	
3	1.25	m	
5	2.15	m	
6	2.05	m	
6	1.95	m	
7	1.55	m	
7	1.35	m	
9	5.30	t	
10	2.25	m	7.0
11	5.10	d	
13	2.40	m	
14	1.60	m	
14	1.15	m	
15	1.90	m	
17	4.15	br s	
18	1.05	s	
19	0.95	s	
20	1.70	s	
21	1.65	s	6.5
22	0.85	d	
23	0.90	d	

24	1.00	s
25	1.20	s

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for **Variculanol** (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Carbon Type
1	80.1	CH
2	35.2	CH ₂
3	28.5	CH ₂
4	45.1	C
5	55.3	CH
6	24.1	CH ₂
7	36.8	CH ₂
8	135.5	C
9	124.8	CH
10	48.2	CH
11	128.9	CH
12	138.2	C
13	49.5	CH
14	25.8	CH ₂
15	38.1	CH
16	42.3	C
17	75.4	CH
18	16.5	CH ₃
19	18.2	CH ₃
20	16.1	CH ₃
21	23.7	CH ₃
22	21.9	CH ₃
23	22.1	CH ₃

24	28.9	CH ₃
25	29.8	CH ₃

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **Variculanol**

Technique	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
High-Resolution Mass Spectrometry (HRMS)	Fast Atom Bombardment (FAB)	373.3107 (Calculated for C ₂₅ H ₄₁ O ₂ , 373.3106)	355, 337, 259, 231

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

Experimental Protocols

The following methodologies are based on the original structure elucidation work and represent standard practices in natural product chemistry.

Isolation of Variculanol

Variculanol was isolated from the mycelium of *Aspergillus varicolor*. The general workflow for isolation is as follows:

- **Fermentation:** The fungus is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites.
- **Extraction:** The mycelium is harvested and extracted with organic solvents, such as ethyl acetate or methanol, to obtain a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This typically involves:

- Silica gel column chromatography.
- High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.

NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.

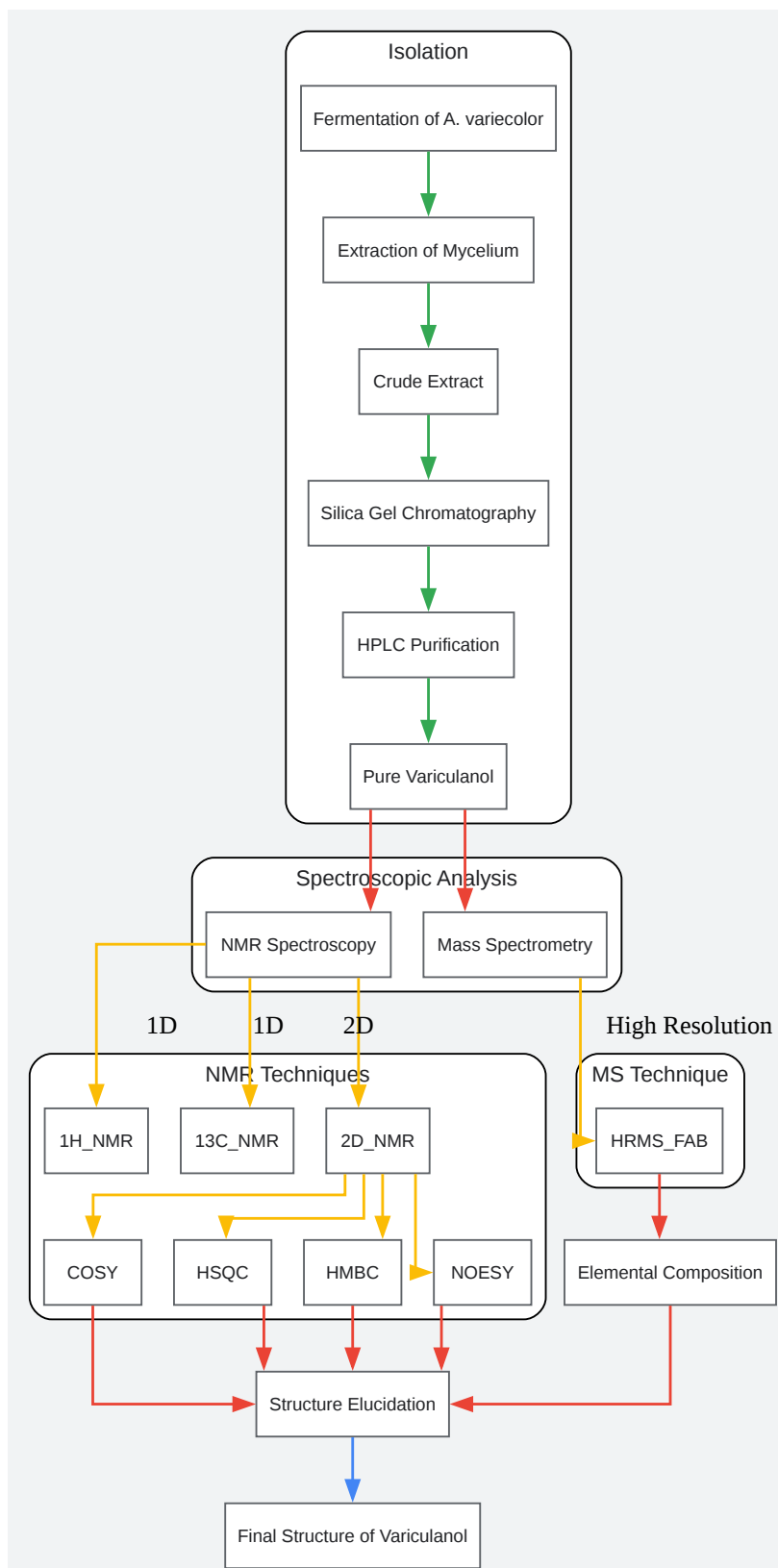
- ^1H NMR: Proton NMR spectra were acquired to determine the number and types of protons, their chemical environments, and scalar couplings.
- ^{13}C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, were used to identify the number and types of carbon atoms (CH_3 , CH_2 , CH , and quaternary C).
- 2D NMR: A suite of two-dimensional NMR experiments was crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry. These experiments likely included:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is essential for connecting different spin systems and elucidating the overall structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and infer the relative stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry was performed using Fast Atom Bombardment (FAB) to determine the accurate mass of the molecular ion and, consequently, the elemental composition of **Variculanol**.

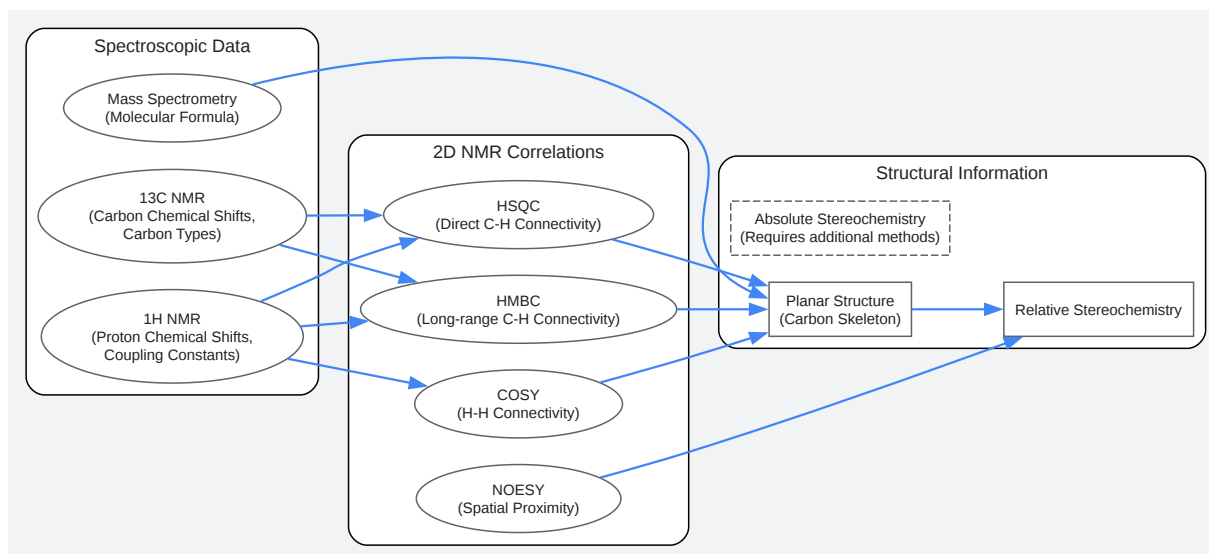
Visualizations

The following diagrams illustrate the key workflows and logical relationships in the spectroscopic analysis of **Variculanol**.



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Figure 1: Experimental workflow for the isolation and structural elucidation of **Variculanol**.



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